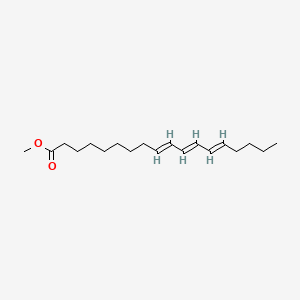
Methyl beta-eleostearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl beta-eleostearate is a methyl ester derivative of eleostearic acid, a conjugated triene fatty acid. It is commonly found in tung oil, which is derived from the seeds of the tung tree (Vernicia fordii). This compound is known for its unique chemical structure, which includes three conjugated double bonds, making it a subject of interest in various fields of research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl beta-eleostearate can be synthesized through the esterification of eleostearic acid with methanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, this compound is produced from tung oil. The oil undergoes transesterification with methanol in the presence of a base catalyst, such as sodium methoxide. This process converts the triglycerides in tung oil into methyl esters, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl beta-eleostearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Polymerization: It can undergo thermal polymerization to form cyclic monomers and polymers.
Cyclization: Under mild thermal conditions, this compound can cyclize to form 1,2-dialkyl-3,5-cyclohexadiene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Polymerization: Thermal polymerization is typically carried out at elevated temperatures (around 250°C) without the need for additional reagents.
Cyclization: Cyclization reactions are conducted under mild thermal conditions, often in the presence of a solvent such as ethanol.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Polymerization: Cyclic monomers and polymers.
Cyclization: 1,2-dialkyl-3,5-cyclohexadiene.
Applications De Recherche Scientifique
Methyl beta-eleostearate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polymers and cyclic compounds.
Medicine: Research is ongoing to investigate its potential anti-inflammatory and anti-cancer properties due to its unique chemical structure.
Industry: It is used in the production of environmentally friendly plasticizers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl beta-eleostearate is primarily related to its ability to undergo polymerization and cyclization reactions. The conjugated double bonds in its structure allow it to participate in Diels-Alder reactions, leading to the formation of cyclic compounds. These reactions are facilitated by the presence of specific catalysts and thermal conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl alpha-eleostearate: Another isomer of eleostearic acid with different double bond configurations.
Methyl linolenate: A methyl ester of linolenic acid, which has a similar structure but different reactivity due to the absence of conjugated double bonds.
Uniqueness
Methyl beta-eleostearate is unique due to its conjugated triene structure, which imparts distinct chemical reactivity compared to other fatty acid methyl esters. This structure allows it to undergo specific polymerization and cyclization reactions that are not possible with non-conjugated fatty acid esters .
Propriétés
Numéro CAS |
4238-03-3 |
|---|---|
Formule moléculaire |
C19H32O2 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
methyl (9E,11E,13E)-octadeca-9,11,13-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10+ |
Clé InChI |
KOJYENXGDXRGDK-OBWVEWQSSA-N |
SMILES isomérique |
CCCC/C=C/C=C/C=C/CCCCCCCC(=O)OC |
SMILES canonique |
CCCCC=CC=CC=CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


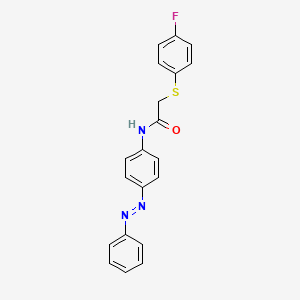
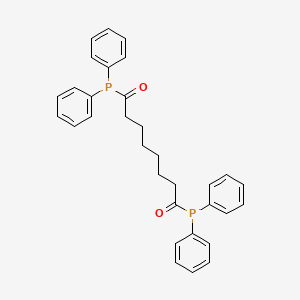
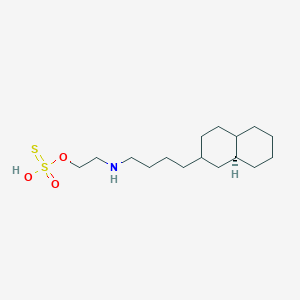

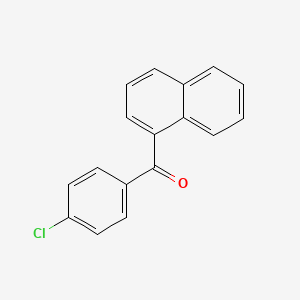
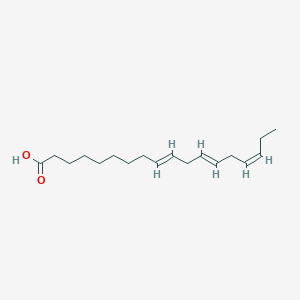
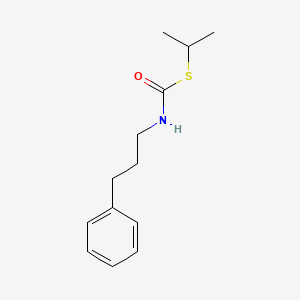
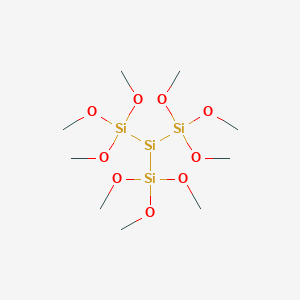
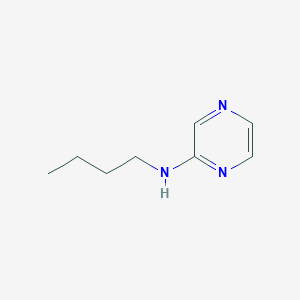
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)
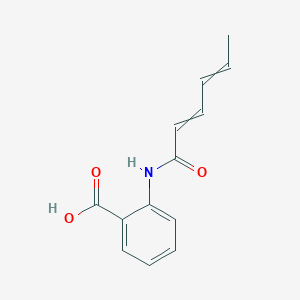
![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
![1-(4-nitrobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14152215.png)

